4-tert-butyl-N-[2-(4-chlorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide
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Overview
Description
4-tert-butyl-N-[2-(4-chlorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl group, a chlorophenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(4-chlorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the tert-Butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a Friedel-Crafts acylation reaction, where an aromatic ring is acylated in the presence of a Lewis acid catalyst.
Formation of the Amide Bond: The final step involves the formation of the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Adjusting temperature and pressure conditions to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(4-chlorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) are often used in substitution reactions.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-tert-butyl-N-[2-(4-chlorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-tert-butyl-N-[2-(4-chlorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, but generally, it may act by binding to active sites or altering the conformation of target molecules, thereby influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide
- 4-tert-butyl-N-[2-(4-bromophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide
- 4-tert-butyl-N-[2-(4-methylphenyl)ethyl]-2-oxopyrrolidine-3-carboxamide
Uniqueness
Compared to these similar compounds, 4-tert-butyl-N-[2-(4-chlorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
4-tert-butyl-N-[2-(4-chlorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide is a synthetic organic compound belonging to the pyrrolidine carboxamide class. Its unique structure, characterized by a tert-butyl group and a chlorophenyl moiety, suggests potential biological activity that warrants detailed exploration. This article synthesizes existing research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Key Characteristics
- Molecular Weight: 320.83 g/mol
- IUPAC Name: this compound
- Functional Groups: Pyrrolidine ring, carboxamide, chlorophenyl substituent
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets. The following sections summarize key findings from recent studies.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, modulating their activity. This modulation can lead to various physiological effects, including anti-inflammatory and analgesic responses. The compound's structural features play a crucial role in determining its binding affinity and selectivity.
In Vitro Studies
In vitro assays have demonstrated that this compound possesses significant cytotoxic effects against several cancer cell lines. For instance:
- HT-29 Colon Cancer Cells: IC50 = 9 nM
- MCF-7 Breast Cancer Cells: IC50 = 17 nM
These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis or cell cycle arrest.
Cell Line | IC50 (nM) |
---|---|
HT-29 | 9 |
MCF-7 | 17 |
In Vivo Studies
Animal model studies are essential for understanding the therapeutic potential of this compound. Preliminary results indicate that it may exhibit anti-inflammatory effects in models of induced arthritis. The exact pathways involved remain under investigation but are hypothesized to involve inhibition of pro-inflammatory cytokine production.
Case Studies
-
Anti-Cancer Activity
A study conducted on xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups. The mechanism was linked to the induction of apoptosis in tumor cells, as evidenced by increased levels of cleaved caspase-3 and PARP. -
Analgesic Effects
Another case study evaluated the analgesic properties in a rat model of neuropathic pain. Results indicated a dose-dependent reduction in pain scores, suggesting potential utility in pain management therapies.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Biological Activity |
---|---|
4-tert-butyl-N-[2-(4-bromophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide | Moderate anti-cancer activity |
4-tert-butyl-N-[2-(4-methylphenyl)ethyl]-2-oxopyrrolidine-3-carboxamide | Weak analgesic effects |
This comparison highlights the unique efficacy of the chlorophenyl derivative in both anti-cancer and analgesic activities.
Properties
IUPAC Name |
4-tert-butyl-N-[2-(4-chlorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-17(2,3)13-10-20-16(22)14(13)15(21)19-9-8-11-4-6-12(18)7-5-11/h4-7,13-14H,8-10H2,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGJFVJQIJQSFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NCCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.